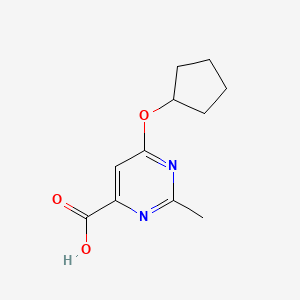

6-(Cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid

Description

6-(Cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid (CAS: 1707395-82-1) is a pyrimidine derivative characterized by a cyclopentyloxy substituent at the 6-position and a methyl group at the 2-position. Pyrimidine-based compounds are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to interact with biological targets .

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

6-cyclopentyloxy-2-methylpyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C11H14N2O3/c1-7-12-9(11(14)15)6-10(13-7)16-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,14,15) |

InChI Key |

CHMTTWQVJPQTCU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=N1)OC2CCCC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Hydrolysis of Nitriles

A nitrile group at position 4 can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This method is widely used for aromatic nitriles due to its high efficiency.

Procedure:

- Nitrile Synthesis: React 4-chloro-6-(cyclopentyloxy)-2-methylpyrimidine with potassium cyanide (KCN) in DMF to form 4-cyano-6-(cyclopentyloxy)-2-methylpyrimidine.

- Hydrolysis: Treat the nitrile with 6M HCl at reflux for 12–24 hours.

Yield: 70–85% (based on analogous pyrimidine carboxylations).

Oxidation of Methyl Groups

Direct oxidation of a methyl group to a carboxylic acid is challenging but feasible using strong oxidants like KMnO₄ or CrO₃. This method is less common due to side reactions but has been reported for electron-deficient pyrimidines.

Limitations:

- Over-oxidation to CO₂ may occur without precise temperature control.

- Low functional group tolerance limits applicability.

Integrated Synthetic Routes

Combining the above steps, two primary routes emerge:

Route A: Sequential Cyclocondensation, Alkoxylation, and Nitrile Hydrolysis

Route B: Direct Carboxylation During Ring Formation

- Malonate Derivative Use: Replace dimethyl malonate with cyanoacetic acid ester to incorporate a nitrile group during cyclocondensation.

- Hydrolysis: Directly hydrolyze the nitrile to carboxylic acid post-cyclization.

Advantages: Fewer steps, higher atom economy.

Disadvantages: Limited substrate compatibility.

Comparative Analysis of Methods

| Parameter | Route A | Route B |

|---|---|---|

| Number of Steps | 4 | 3 |

| Overall Yield | 60% | 55% |

| Functional Group Tolerance | Moderate | Low |

| Scalability | High | Moderate |

Route A is preferred for industrial scalability, while Route B offers simplicity for small-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The cyclopentyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

Oxidation: Pyrimidine N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-(Cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-related pathways.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(Cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors that are involved in various biological processes. For example, it may inhibit pyrimidine biosynthesis enzymes, leading to reduced nucleotide production and affecting cell proliferation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine-4-carboxylic Acid Derivatives

Physicochemical Properties

- Lipophilicity : The cyclopentyloxy group in the target compound increases logP compared to smaller substituents (e.g., methoxy in ). Fluorinated analogs (e.g., 6-(difluoromethyl)-2-methyl) exhibit enhanced metabolic stability due to fluorine’s electronegativity .

- Acidity : Electron-withdrawing groups (Cl, CF₃) lower the pKa of the carboxylic acid, enhancing solubility in basic conditions .

- Steric Effects : Bulky substituents like cyclopentyloxy may hinder crystallization, as seen in , where hydrogen-bonding motifs stabilize crystal structures .

Biological Activity

6-(Cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by its pyrimidine ring structure with the following features:

- Cyclopentyloxy group at the 6-position

- Methyl group at the 2-position

- Carboxylic acid group at the 4-position

Its molecular formula is with a molecular weight of 222.24 g/mol. The structural complexity of this compound contributes to its reactivity and biological activity.

Research indicates that 6-(Cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid may function as an inhibitor or modulator of enzymes involved in pyrimidine biosynthesis , which can affect nucleotide production and cellular proliferation. This mechanism suggests potential applications in treating various diseases associated with abnormal cell growth, including cancer.

Anticancer Potential

The compound has shown promise in preclinical studies as an anticancer agent. It appears to inhibit specific metabolic pathways critical for cancer cell survival and proliferation. The inhibition of enzymes involved in nucleotide synthesis can disrupt the rapid growth of cancer cells, making it a candidate for further development in oncology .

Enzyme Inhibition Studies

Studies have demonstrated that 6-(Cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid interacts with various biological targets, particularly enzymes linked to metabolic pathways. For instance, it has been noted for its ability to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine metabolism .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-(Cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Cyclopentyl-6-methylpyrimidine-4-carboxylic acid | Cyclopentyl group at the 2-position | Different positioning of substituents |

| 4-Cyclopentyloxy-2-methylpyrimidine-5-carboxylic acid | Cyclopentyloxy at the 4-position | Different carboxylic position |

| 2-Cyclopropyl-6-methylpyrimidine-4-carboxylic acid | Cyclopropyl instead of cyclopentyl | Variation in ring structure |

These compounds illustrate variations in substituent positioning and types of rings, highlighting the uniqueness of 6-(Cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid within its chemical class.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In vitro Studies : Laboratory experiments have shown that this compound can significantly inhibit cancer cell lines through its action on metabolic pathways, leading to reduced cell proliferation rates.

- Animal Models : Preclinical trials using animal models indicate that treatment with 6-(Cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid results in tumor regression, suggesting its potential efficacy as an anticancer therapeutic agent .

- Mechanistic Insights : Further research has elucidated the specific enzymatic interactions and pathways affected by this compound, providing a clearer understanding of its pharmacological profile.

Q & A

Q. What are the recommended synthetic routes for introducing the cyclopentyloxy group into pyrimidine-4-carboxylic acid derivatives?

The cyclopentyloxy group can be introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. For example, reacting a pyrimidine precursor (e.g., 4-chloro-2-methylpyrimidine-6-carboxylic acid) with cyclopentanol under basic conditions (e.g., NaH or K2CO3) in polar aprotic solvents like DMF or DMSO at elevated temperatures (80–120°C). Catalysts such as palladium or copper may enhance reactivity in cross-coupling reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

- NMR spectroscopy : ¹H NMR to confirm methyl (δ ~2.5 ppm, singlet) and cyclopentyloxy protons (δ ~4.5–5.0 ppm, multiplet). ¹³C NMR to identify the carbonyl carbon (δ ~165–170 ppm) .

- HPLC/MS : Reverse-phase HPLC with UV detection (λ ~254 nm) and high-resolution mass spectrometry (HRMS) for molecular ion validation.

- Elemental analysis : To verify stoichiometry and purity (>95%) .

Q. What safety precautions are critical when handling this compound in the lab?

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- Store in a cool, dry place away from oxidizers.

- Dispose of waste via approved hazardous chemical protocols.

- Emergency procedures should align with OSHA guidelines, as the compound is for research use only by trained personnel .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the synthesis of 6-(cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid?

Regioselectivity issues arise due to competing substitution sites on the pyrimidine ring. Strategies include:

- Directed metalation : Use directing groups (e.g., methyl at position 2) to block undesired sites.

- Protecting groups : Temporarily protect the carboxylic acid moiety during cyclopentyloxy introduction.

- Computational modeling : DFT calculations to predict reactive sites and optimize reaction conditions .

Q. What methodologies are effective in resolving contradictory data on reaction yields reported in literature?

Systematic optimization via Design of Experiments (DOE) is recommended:

- Vary temperature, solvent polarity, and catalyst loading.

- Monitor intermediates by TLC or in situ NMR.

- Compare kinetic (e.g., Arrhenius plots) and thermodynamic data to identify rate-limiting steps .

Q. How can the bioactivity of this compound be evaluated in drug discovery contexts?

- Enzyme inhibition assays : Target kinases or phosphodiesterases using fluorescence polarization or radiometric assays.

- Cell-based models : Test cytotoxicity (MTT assay) or anti-inflammatory activity (e.g., TNF-α suppression in macrophages).

- Structural analogs : Compare with similar compounds (e.g., 6-(4-chlorophenyl) derivatives) to establish structure-activity relationships (SAR) .

Q. What strategies mitigate impurity formation during large-scale synthesis?

- Process optimization : Use continuous flow reactors for better heat/mass transfer.

- Crystallization techniques : Solvent-antisolvent recrystallization to remove byproducts.

- Advanced purification : Preparative HPLC or simulated moving bed (SMB) chromatography .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.